molecular formula C98H184O10 B6596280 Olive oil CAS No. 8001-25-0

Olive oil

Cat. No. B6596280
CAS RN: 8001-25-0
M. Wt: 1522.5 g/mol
InChI Key: NWUIOBPENFDKLG-IBAIYALWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olive oil is a vegetable oil extracted from the fleshy part of the ripened fruit of the olive tree, Olea europaea . It varies in color from clear yellow to golden, and some varieties obtained from unripe fruit have a greenish tinge . Olive oil is used in cooking, as well as in cosmetics, traditional medicine, and as a fuel for oil lamps . It is also used in the textile industry for wool combing, in the manufacture of toilet preparations and cosmetics, in the pharmaceutical industry for medicinal purposes, in the manufacture of high-quality castile soap, and as a lubricant .


Synthesis Analysis

The molecular mechanisms underlying the enhanced oil content in olive remain unclear . A study revealed significant enrichment of differentially expressed genes (DEGs) in metabolic pathways of photosynthesis, amino acid biosynthesis, response to stress, and energy metabolism, in particular, fatty acid metabolism . A total of 170 (31.54% of 539 genes involved in oil synthesis) DEGs were further investigated based on expression analysis to identify their molecular functions in oil biosynthesis in olive .


Molecular Structure Analysis

Olive oil consists mainly of oleic acid (up to 83%), with smaller amounts of other fatty acids including linoleic acid (up to 21%) and palmitic acid (up to 20%) . Extra virgin olive oil is required to have no more than 0.8% free acidity and is considered to have favorable flavor characteristics .


Chemical Reactions Analysis

The basic olive oil parameters measured analytically are Free Fatty Acids (FFA), Peroxide Value (PV), and UV absorbance . These parameters give hints of proper or inadequate handling of the olive fruit prior to milling and assess the oil’s present state of oxidation .


Physical And Chemical Properties Analysis

Olive oil is a liquid fat obtained by pressing whole olives, the fruit of Olea europaea, a traditional tree crop of the Mediterranean Basin . It has a melting point of -6.0 °C (21.2 °F), a boiling point of 299 °C (570 °F), and a smoke point of 190–215 °C (374–419 °F) for extra virgin olive oil .

Scientific Research Applications

Cosmetics and Skin Care

Ethyl olivate is widely used in cosmetics due to its emollient properties . It helps prevent vital hydrating substances in the skin from escaping , keeping the skin soft, smooth, and moisturized . It forms a lightweight, non-greasy film that locks in hydration and helps protect the skin from external stressors .

Safety Assessment in Cosmetics

Ethyl olivate has been evaluated for safety in cosmetics. It was found to be minimally irritating to rabbit eyes and did not indicate potential for allergic contact sensitization in human testing . The acute oral LD50 in rats was >5 g/kg, indicating a low level of toxicity .

Nutritional Value and Health Benefits

Olive oil, from which Ethyl olivate is derived, is renowned for its numerous health benefits, including anti-inflammatory, antioxidant, and cardioprotective properties . The metabolomic profile of olive oil reveals the compounds responsible for these protective effects against various diseases .

Metabolomics Research

Advanced metabolomic methodologies have been used to interpret the complex relationship between the bioactive compounds in olive oil and their health benefits . Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy have enhanced our understanding of the complex composition of olive oil .

Poultry Production

Recent studies have shown the possible use of olive oil and its derivatives for the improvement of both animal performance and product quality . In vivo application of olive oil and its derived products has shown to maintain oxidative balance owing to its polyphenolic content .

Bioremediation

Extracts or bioactive molecules from olive oil and its by-products have been proposed for creating new matrices in bioremediation protocols . This innovative application could potentially contribute to environmental sustainability .

Mechanism of Action

Target of Action

Ethyl olivate, also known as olive oil or UNII-KKJ108Y20W, primarily targets the skin . It acts as a natural emollient derived from olive oil, which is rich in skin-conditioning fatty acids . These fatty acids play a crucial role in maintaining the skin’s hydration and softness .

Mode of Action

Ethyl olivate interacts with the skin by forming a lightweight, non-greasy film . This film helps to lock in moisture and prevent vital hydrating substances in the skin from escaping . It enhances the spreadability of creams and lotions, providing a protective film for hair .

Biochemical Pathways

Its primary function as a skin-conditioning agent suggests that it may influence pathways related to skin hydration and barrier function .

Pharmacokinetics

As a topical agent, it is primarily intended to act on the surface of the skin, where it forms a protective barrier and helps to maintain hydration .

Result of Action

The molecular and cellular effects of ethyl olivate’s action primarily involve enhancing skin hydration and softness . By forming a protective film, it helps to lock in moisture and prevent the escape of hydrating substances from the skin . This results in softer, smoother, and more hydrated skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl olivate. For instance, in a dry (arid) environment, the occlusive nature of ethyl olivate helps to prevent the escape of vital hydrating substances from the skin . This suggests that the compound’s efficacy may be particularly beneficial in dry or dehydrating conditions .

Future Directions

The start of 2024 is seeing a continuation of the market dynamics from the end of 2023, leading to record-high valuations for both Extra Virgin Olive Oil and Refined Olive Oil . The Mediterranean region, which is responsible for most of the world’s Olive Oil supply, is still suffering from a prolonged drought, particularly in Spain . Global olive oil production is projected to reach 4.4 million tons by 2050 .

properties

IUPAC Name

ethyl hexadecanoate;ethyl (9Z,12Z)-octadeca-9,12-dienoate;ethyl octadecanoate;ethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate;ethyl (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2.C20H38O2.C20H36O2.C20H34O2.C18H36O2/c4*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;11-12H,3-10,13-19H2,1-2H3;8-9,11-12H,3-7,10,13-19H2,1-2H3;5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3;3-17H2,1-2H3/b;12-11-;9-8-,12-11-;6-5-,9-8-,12-11-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUIOBPENFDKLG-IBAIYALWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C98H184O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Oils, edible: olive is a pale yellow oily liquid. Insolube in water and less dense than water. Hence floats on water. Contains principally glycerides of oleic, palmitic and linoleic acids., Pale yellow or light greenish-yellow liquid with a slight odor; [HSDB] Yellow viscous liquid; [Carolina Biological Supply MSDS]
Record name OILS, EDIBLE: OLIVE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Olive oil
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21392
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Very high (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
Record name OILS, EDIBLE: OLIVE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

437 °F (USCG, 1999), 437 °F (closed cup)
Details Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2780
Record name OILS, EDIBLE: OLIVE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2780
Record name Olive oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ether, chloroform, and carbon disulfide; sparingly soluble in alcohol, Slightly soluble in alcohol; miscible with ether, chloroform, carbon disulfide, INSOL IN WATER
Details National Fire Protection Association. Fire Protection Guide on Hazardous Materials. 7th ed. Boston, Mass.: National Fire Protection Association, 1978., p. 325M-153
Record name Olive oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.915 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914-0.919 at 15 °C/15 °C; 0.909-0.915 at 25 °C/25 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1178
Record name OILS, EDIBLE: OLIVE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1178
Record name Olive oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5.17 mmHg (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
Record name OILS, EDIBLE: OLIVE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Mechanism of Action

Olive oil consumption is protective against risk factors for cardiovascular and cancer diseases. A nutrigenomic approach was performed to assess whether changes in gene expression could occur in human peripheral blood mononuclear cells after olive oil ingestion at postprandial state. Six healthy male volunteers ingested, at fasting state, 50 mL of olive oil. Prior to intervention a 1-week washout period with a controlled diet and sunflower oil as the only source of fat was followed. During the 3 days before and on the intervention day, a very low-phenolic compound diet was followed. At baseline (0 hr) and at post-ingestion (6 hr), total RNA was isolated and gene expression (29,082 genes) was evaluated by microarray. From microarray data, nutrient-gene interactions were observed in genes related to metabolism, cellular processes, cancer, and atherosclerosis (e.g. USP48 by 2.16; OGT by 1.68-fold change) and associated processes such as inflammation (e.g. AKAP13 by 2.30; IL-10 by 1.66-fold change) and DNA damage (e.g. DCLRE1C by 1.47; POLK by 1.44- fold change). When results obtained by microarray were verified by qRT-PCR in nine genes, full concordance was achieved only in the case of up-regulated genes. Changes were observed at a real-life dose of olive oil, as it is daily consumed in some Mediterranean areas. /The/ results support the hypothesis that postprandial protective changes related to olive oil consumption could be mediated through gene expression changes., Depending on their structure, some polyphenols (e.g. flavonoids) abundantly found in plant-derived beverages such as green tea can efficiently inhibit tyrosine kinase and serine/threonine kinase activities. Extra-virgin olive oil (EVOO - the juice of the olive obtained solely by pressing and consumed without any further refining process) is unique among other vegetable oils because of the high level of naturally occurring phenolic compounds. ...The ability of EVOO polyphenols to modulate HER2 tyrosine kinase receptor-induced in vitro transformed phenotype in human breast epithelial cells /was examined/. MCF10A normal breast epithelial cells retrovirally engineered to overexpress the wild-type sequence of human HER2 were used to further determine/ the relationship between chemical structures of EVOO-derived phenolics and their inhibitory activities on the tyrosine kinase activity of the HER2 oncoprotein. When the activation (phosphorylation) status of HER2 was semi-quantitatively measured the secoiridoids blocked HER2 signaling by rapidly reducing the activation status of the 1248 tyrosine residue (Y1248), the main autophosphorylation site of HER2. EVOO-derived single phenols tyrosol and hydroxytyrosol and the phenolic acid elenolic acid failed to significantly decrease HER2 tyrosine kinase activity. The anti-HER2 tyrosine kinase activity IC50 values were up to 5-times lower in the presence of EVOO-derived lignans and secoiridoids than in the presence of EVOO-derived single phenols and phenolic acids. EVOO polyphenols induced strong tumoricidal effects by selectively triggering high levels of apoptotic cell death in HER2-positive MCF10A/HER2 cells but not in MCF10A/pBABE matched control cells. EVOO lignans and secoiridoids prevented HER2-induced in vitro transformed phenotype as they inhibited colony formation of MCF10A/HER2 cells in soft-agar. /These/ findings not only molecularly support recent epidemiological evidence revealing that EVOO-related anti-breast cancer effects primarily affect the occurrence of breast tumors over-expressing the type I receptor tyrosine kinase HER2 but further suggest that the stereochemistry of EVOO-derived lignans and secoiridoids might provide an excellent and safe platform for the design of new HER2 targeted anti-breast cancer drugs., Virgin olive oil (VOO) is considered to be one of the main components responsible for the health benefits of the Mediterranean diet, particularly against atherosclerosis where peripheral blood mononuclear cells (PBMNCs) play a crucial role in atherosclerosis development and progression. The objective of this article was to identify the PBMNC genes that respond to VOO consumption in order to ascertain the molecular mechanisms underlying the beneficial action of VOO in the prevention of atherosclerosis. Gene expression profiles of PBMNCs from healthy individuals were examined in pooled RNA samples by microarrays after 3 weeks of moderate and regular consumption of VOO, as the main fat source in a diet controlled for antioxidant content. Gene expression was verified by qPCR. The response to VOO consumption was confirmed for individual samples (n = 10) by qPCR for 10 upregulated genes (ADAM17, ALDH1A1, BIRC1, ERCC5, LIAS, OGT, PPARBP, TNFSF10, USP48, and XRCC5). Their putative role in the molecular mechanisms involved in atherosclerosis development and progression is discussed, focusing on a possible relation with VOO consumption. Our data support the hypothesis that 3 weeks of nutritional intervention with VOO supplementation, at doses common in the Mediterranean diet, can alter the expression of genes related to atherosclerosis development and progression., Olive oil is an integral ingredient of the "Mediterranean diet" and accumulating evidence suggests that it may have a potential role in lowering the risk of several types of cancers. The mechanisms by which the cancer-preventing effects of olive oil can be performed, however, are not known. We recently hypothesized that a novel molecular explanation concerning the anti-cancer actions of olive oil may relate to the ability of its monounsaturated fatty acid (MUFA) oleic acid (OA; 18:1n-9) to specifically regulate cancer-related oncogenes. Supporting our hypothesis, exogenous supplementation of cultured breast cancer cells with physiological concentrations of OA was found to suppress the overexpression of HER2 (Her-2/neu, erbB-2), a well-characterized oncogene playing a key role in the etiology, progression and response to chemotherapy and endocrine therapy in approximately 20% of breast carcinomas. OA treatment was also found to synergistically enhance the efficacy of trastuzumab, a humanized monoclonal antibody binding with high affinity to the ectodomain (ECD) of the Her2-coded p185(HER2) oncoprotein. Moreover, OA exposure significantly diminished the proteolytic cleavage of the ECD of HER2 and, consequently, its activation status, a crucial molecular event that determines both the aggressive behavior and the response to trastuzumab of Her2-overexpressing breast carcinomas. Our most recent findings further reveal that OA exposure may suppresses HER2 at the transcriptional level by up-regulating the expression of the Ets protein PEA3 -a DNA-binding protein that specifically blocks HER2 promoter activity- in breast, ovarian and stomach cancer cell lines. This anti-HER2 property of OA offers a previously unrecognized molecular mechanism by which olive oil may regulate the malignant behavior of cancer cells. From a clinical perspective, it could provide an effective means of influencing the outcome of Her-2/neu-overexpressing human carcinomas with poor prognosis. Indeed, OA-induced transcriptional repression of HER2 oncogene may represent a novel genomic explanation linking "Mediterranean diet", olive oil and cancer as it seems to equally operate in various types of Her-2/neu-related carcinomas., For more Mechanism of Action (Complete) data for Olive oil (7 total), please visit the HSDB record page.
Details PMID:16632435, Colomer R, Menendez JA; Clin Translat Oncol 8 (1): 15-21 (2006).
Record name Olive oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

When bought in bulk or from unlabeled containers, cottonseed oil, colza oil, grapeseed oil, sesame oil, or other bland oils are not uncommonly found as adulterants., Determination of tea seed oil in olive oil.
Details Association of Official Analytical Chemists. Official Methods of Analysis. 10th ed. and supplements. Washington, DC: Association of Official Analytical Chemists, 1965. New editions through 13th ed. plus supplements, 1982., p. 13/457 28.117
Record name Olive oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ethyl olivate

Color/Form

Pale yellow or light greenish-yellow oil ... Begins to get turbid at +5 to +10 °C, below 0 °C it forms a whitish, granular mass

CAS RN

8001-25-0, 92044-99-0
Record name OILS, EDIBLE: OLIVE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18013
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl olivate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092044990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olive oil
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fatty acids, olive-oil, Et esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.086.668
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Olive oil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Olive oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.